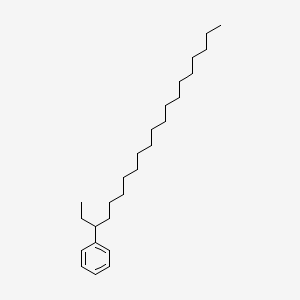

3-Phenyleicosane

描述

3-Phenyleicosane is a branched alkane derivative characterized by a phenyl group (-C₆H₅) substituted at the third carbon of a straight-chain eicosane backbone (C₂₀H₄₁). Structurally, the compound combines the hydrophobic, linear alkyl chain of eicosane with the aromatic phenyl moiety, imparting unique physicochemical properties.

Key properties derived from experimental data include:

- Ionization Potential (IP): 10.5 eV, measured via electron impact methods .

- Heat of Formation of Derived Ions: For the n-propyl-substituted phenyl ion (C₆H₅-n-C₃H₇⁺), the heat of formation is 203 kcal/mol, while the iso-propyl analog (C₆H₅-iso-C₃H₇⁺) exhibits a higher value of 210 kcal/mol . These data suggest structural isomerism significantly influences ion stability.

Its primary relevance lies in comparative studies of phenyl-substituted alkanes.

属性

CAS 编号 |

2400-02-4 |

|---|---|

分子式 |

C26H46 |

分子量 |

358.6 g/mol |

IUPAC 名称 |

icosan-3-ylbenzene |

InChI |

InChI=1S/C26H46/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-25(4-2)26-23-20-18-21-24-26/h18,20-21,23-25H,3-17,19,22H2,1-2H3 |

InChI 键 |

KPJGRQMPFRXLSD-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCCCCCCCCCCC(CC)C1=CC=CC=C1 |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyleicosane typically involves the Friedel-Crafts alkylation reaction. This reaction uses benzene and a long-chain alkyl halide, such as eicosyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. The reaction proceeds as follows:

Formation of the Alkyl Cation: The eicosyl chloride reacts with aluminum chloride to form an eicosyl cation.

Electrophilic Aromatic Substitution: The eicosyl cation then reacts with benzene to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

Reactants: Benzene and eicosyl chloride.

Catalyst: Aluminum chloride.

Reaction Conditions: The reaction is typically carried out at a temperature range of 0-50°C to control the rate of reaction and prevent side reactions.

Purification: The product is purified using distillation or recrystallization techniques to obtain pure this compound.

化学反应分析

Types of Reactions: 3-Phenyleicosane undergoes several types of chemical reactions, including:

Oxidation: The phenyl group can be oxidized to form phenolic compounds.

Reduction: The compound can be reduced to form alkylbenzenes with shorter chain lengths.

Substitution: The hydrogen atoms on the phenyl ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Electrophilic reagents like bromine, chlorine, or nitronium ions are used for substitution reactions.

Major Products:

Oxidation: Phenolic compounds.

Reduction: Shorter chain alkylbenzenes.

Substitution: Halogenated or nitrated derivatives of this compound.

科学研究应用

3-Phenyleicosane has several applications in scientific research, including:

Chemistry: It is used as a model compound to study the behavior of long-chain alkylbenzenes in various chemical reactions.

Biology: The compound is used in studies related to lipid metabolism and the interaction of hydrophobic molecules with biological membranes.

Medicine: Research is being conducted to explore its potential use in drug delivery systems due to its hydrophobic nature.

Industry: this compound is used as a lubricant additive and in the production of specialty chemicals.

作用机制

The mechanism of action of 3-Phenyleicosane involves its interaction with hydrophobic environments. The phenyl group allows for π-π interactions with aromatic compounds, while the long alkyl chain interacts with hydrophobic surfaces. This dual interaction makes it useful in various applications, such as in the stabilization of emulsions and as a surfactant.

相似化合物的比较

3-Phenyldodecane (C₁₈H₃₀)

- Structure: Phenyl group at the third carbon of dodecane (C₁₂H₂₅).

- Ionization Potential: 10.42 ± 0.1 eV , slightly lower than this compound.

C₆H₅-n-C₃H₇⁺ and C₆H₅-iso-C₃H₇⁺ Ions

- Heat of Formation: 203 kcal/mol (n-propyl) vs. 210 kcal/mol (iso-propyl) .

- Implications: Branched isomers exhibit greater thermodynamic stability due to steric and electronic effects.

Key Trends and Mechanisms

- Alkyl Chain Length: Longer chains (e.g., eicosane vs. dodecane) correlate with higher ionization potentials (10.5 eV vs. 10.42 eV), likely due to increased electron delocalization or van der Waals stabilization .

- Substituent Branching: Branched alkyl groups (e.g., iso-propyl) yield ions with higher heats of formation , reflecting enhanced stability from reduced steric strain or hyperconjugative effects.

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。